Sodium peracetate

描述

属性

CAS 编号 |

64057-57-4 |

|---|---|

分子式 |

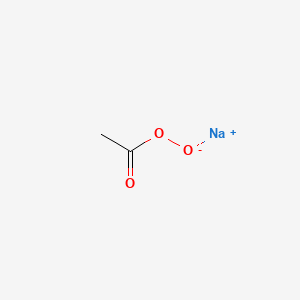

C2H3NaO3 |

分子量 |

98.03 g/mol |

IUPAC 名称 |

sodium;ethaneperoxoate |

InChI |

InChI=1S/C2H4O3.Na/c1-2(3)5-4;/h4H,1H3;/q;+1/p-1 |

InChI 键 |

SPDUKHLMYVCLOA-UHFFFAOYSA-M |

SMILES |

CC(=O)O[O-].[Na+] |

规范 SMILES |

CC(=O)O[O-].[Na+] |

其他CAS编号 |

64057-57-4 |

相关CAS编号 |

79-21-0 (Parent) |

同义词 |

Acetyl Hydroperoxide Acid, Peracetic Acid, Peroxyacetic Acid, Peroxyethanoic Desoxone 1 Desoxone-1 Desoxone1 Dialax Peracetate, Sodium Peracetate, Zinc Peracetic Acid Peracetic Acid, Sodium Salt Peroxyacetic Acid Peroxyethanoic Acid Sodium Peracetate Zinc Peracetate |

产品来源 |

United States |

Foundational & Exploratory

Sodium Peracetate: A Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium peracetate (CH₃COOONa), the sodium salt of peracetic acid, is a potent oxidizing agent with a growing range of applications in various scientific and industrial fields. Its utility as a disinfectant, bleaching agent, and a precursor for the generation of singlet oxygen makes it a compound of significant interest.[1] In research and drug development, understanding the fundamental chemical properties and structure of this compound is crucial for its safe handling, effective application, and the development of novel synthetic methodologies.

This technical guide provides an in-depth overview of the core chemical properties, structure, and relevant experimental protocols associated with this compound. It is intended to serve as a comprehensive resource for professionals engaged in research and development who require a detailed understanding of this versatile peroxide.

Chemical Structure

This compound is an ionic compound consisting of a sodium cation (Na⁺) and a peracetate anion (CH₃COOO⁻). The peracetate anion is characterized by the presence of a peroxide group (-O-O-) linked to an acetyl group.

Figure 1: Ionic Structure of this compound

Chemical Properties

The chemical properties of this compound are largely dictated by the peracetate anion and its inherent instability due to the weak peroxide bond. It is a strong oxidizing agent and is known to be unstable, particularly in its anhydrous, solid form.[1]

Quantitative Data

A summary of the key quantitative chemical properties of this compound and its parent acid, peracetic acid, is presented in Table 1. Data for solid this compound is limited due to its instability.

| Property | Value | Notes |

| Molecular Formula | C₂H₃NaO₃ | - |

| Molecular Weight | 98.03 g/mol | [2] |

| CAS Number | 64057-57-4 | [3] |

| Appearance | White crystalline solid or colorless liquid in solution | [1] |

| Solubility | Very soluble in water, ethanol, ether, sulfuric acid | [3] |

| pKa (of Peracetic Acid) | 8.2 | Peracetic acid is a weaker acid than acetic acid.[4] |

| Melting Point (of Peracetic Acid) | 0 °C | [5] |

| Boiling Point (of Peracetic Acid) | 25 °C @ 1.6 hPa | [5] |

| Density (of anhydrous Sodium Acetate) | 1.528 g/cm³ | As a proxy for a related sodium salt.[5][6] |

| Decomposition | The dry salt explodes spontaneously at room temperature. | [1] |

Reactivity and Stability

This compound is a highly reactive compound. Its most notable characteristic is its decomposition to generate reactive oxygen species, including singlet oxygen.[7]

Generation of Singlet Oxygen

The decomposition of this compound can be controlled to produce singlet oxygen (¹O₂), a highly reactive electronically excited state of molecular oxygen. This property is harnessed in various applications, including organic synthesis and photodynamic therapy.[7]

Figure 2: Pathway of Singlet Oxygen Generation

Hazardous Reactions

Anhydrous this compound is reported to be explosive at room temperature.[1] It is a strong oxidizing agent and can react violently with reducing agents and organic materials. Caution should be exercised when handling this compound, and it is typically prepared and used in solution.

Experimental Protocols

Synthesis of this compound Solution (General Procedure)

This protocol describes the preparation of a solution of this compound. Extreme caution should be exercised due to the hazardous nature of peracetic acid and the potential instability of the product.

Materials:

-

Peracetic acid solution (e.g., 32-40% in acetic acid)

-

Sodium hydroxide (NaOH), solid or a standardized solution

-

Distilled or deionized water

-

Ice bath

-

Stir plate and stir bar

-

pH meter or pH indicator strips

Procedure:

-

Prepare a dilute solution of peracetic acid by slowly adding a known volume of the concentrated stock solution to cold distilled water in a flask placed in an ice bath.

-

Prepare a solution of sodium hydroxide of a known concentration.

-

While vigorously stirring the peracetic acid solution in the ice bath, slowly add the sodium hydroxide solution dropwise.

-

Monitor the pH of the solution continuously. Continue adding sodium hydroxide until the desired pH is reached (a neutral or slightly alkaline pH indicates the formation of the sodium salt).

-

The resulting solution contains this compound, sodium acetate (from the neutralization of acetic acid present in the peracetic acid solution), and any unreacted starting materials.

Characterization by Iodometric Titration

The concentration of peracetate in the prepared solution can be determined using iodometric titration. This method is based on the oxidation of iodide (I⁻) to iodine (I₂) by the peracetate, followed by the titration of the liberated iodine with a standardized sodium thiosulfate solution.[2][4][8]

Materials:

-

This compound solution (the analyte)

-

Potassium iodide (KI)

-

Sulfuric acid (H₂SO₄), dilute solution (e.g., 1 M)

-

Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 M)

-

Starch indicator solution

-

Burette, flasks, and other standard titration glassware

Procedure:

-

Pipette a known volume of the this compound solution into an Erlenmeyer flask.

-

Add an excess of potassium iodide solution and acidify the mixture with dilute sulfuric acid. The solution should turn a yellow-brown color due to the formation of iodine.

-

CH₃COOO⁻ + 2I⁻ + 2H⁺ → CH₃COOH + I₂ + H₂O

-

-

Titrate the liberated iodine with the standardized sodium thiosulfate solution until the yellow-brown color fades to a pale yellow.

-

Add a few drops of starch indicator solution. The solution will turn a deep blue-black color.

-

Continue the titration with sodium thiosulfate dropwise until the blue-black color disappears, indicating the endpoint.

-

I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

-

-

Record the volume of sodium thiosulfate solution used and calculate the concentration of this compound in the original solution.

Figure 3: Experimental Workflow for Titration

Conclusion

This compound is a compound with significant chemical reactivity and a growing number of applications. Its properties as a strong oxidizing agent and a source of singlet oxygen make it a valuable tool in both industrial processes and scientific research. However, its inherent instability, particularly in the anhydrous state, necessitates careful handling and a thorough understanding of its chemical behavior. The information and protocols provided in this technical guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to work safely and effectively with this compound. Further research into the stabilization and controlled reactivity of this compound will undoubtedly open up new avenues for its application in the future.

References

- 1. Peracetic Acid | Analytical Methods - Evonik Industries [active-oxygens.evonik.com]

- 2. active-oxygens.evonik.com [active-oxygens.evonik.com]

- 3. Page loading... [guidechem.com]

- 4. hiranuma.com [hiranuma.com]

- 5. Sodium acetate - Wikipedia [en.wikipedia.org]

- 6. Sodium Acetate | CH3COONa | CID 517045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. envirotech.com [envirotech.com]

An In-depth Technical Guide on the Thermal Decomposition Kinetics of Sodium Peracetate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermal decomposition kinetics of sodium peracetate. Due to a notable gap in the scientific literature regarding specific kinetic parameters for this compound, this document leverages data from its close analogue, peracetic acid, to illustrate key concepts and experimental methodologies. The guide details the decomposition pathways of this compound, presents kinetic data for peracetic acid as a reference, and offers in-depth descriptions of the experimental protocols used to study the thermal stability of peroxy compounds. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with or have an interest in the stability and reactivity of this compound and related compounds.

Introduction

This compound (CH₃COOONa) is an organic sodium salt of peracetic acid. It is a highly reactive and unstable compound that is often generated in situ for various applications, including as a bleaching agent, disinfectant, and a source of singlet oxygen in chemical synthesis.[1] Its utility is intrinsically linked to its decomposition, which releases reactive oxygen species. Understanding the kinetics of this decomposition is crucial for ensuring its safe handling, optimizing its application, and for the development of stable formulations.

This guide addresses the thermal decomposition kinetics of this compound, with a focus on its decomposition pathways, the quantitative data available for analogous compounds, and the experimental methods used to study these processes.

Decomposition of this compound

The thermal decomposition of this compound is a complex process that can proceed through multiple pathways, influenced by factors such as temperature, pH, and the presence of catalysts. The primary reactive species generated upon decomposition is singlet oxygen (¹O₂), a highly reactive electronically excited state of molecular oxygen.[1]

Decomposition Products

There is some variation in the reported decomposition products of this compound, likely due to different reaction conditions and formulations. One patented technology reports that a specially formulated this compound solution decomposes to produce singlet oxygen, with glycerin and sodium acetate as byproducts.[2] Another source suggests that the expected degradation products, based on the structure of the substance, are acetic acid, oxygen, hydrogen peroxide, and water.

It is important to note that the dry, solid form of this compound is reported to be highly unstable and can explode spontaneously at room temperature.[3] Therefore, it is most commonly handled in solution.

Quantitative Kinetic Data

A thorough review of the scientific literature reveals a significant lack of specific quantitative data on the thermal decomposition kinetics of this compound (i.e., reaction rate constants, activation energy, and Arrhenius parameters). However, extensive research has been conducted on its parent compound, peracetic acid (PAA), which serves as a valuable proxy for understanding the general behavior of peroxyacetic compounds.

The decomposition of peracetic acid in aqueous solutions is reported to be a first-order reaction.[4] The rate of decomposition is highly dependent on temperature.

Table 1: Decomposition Rate Constants for Peracetic Acid at Various Temperatures [4]

| Temperature (°C) | Decomposition Rate Constant (k, h⁻¹) |

| 25 | 1.71 x 10⁻³ |

| 35 | - |

| 40 | - |

| 45 | 9.64 x 10⁻³ |

Note: The original study provided data for 25°C and 45°C. The data for intermediate temperatures was not explicitly stated in the provided search results.

The activation energy for the decomposition of peracetic acid in aqueous solution has been determined to be 66.20 kJ/mol .[4] This value can be used in the Arrhenius equation to estimate the rate constant at different temperatures.

It is crucial to reiterate that this data pertains to peracetic acid and should be used with caution as an approximation for the behavior of this compound. The presence of the sodium ion and differences in solution pH can significantly influence the decomposition kinetics.

Experimental Protocols

The study of the thermal decomposition kinetics of reactive chemicals like this compound involves specialized experimental techniques to ensure safety and obtain accurate data. The following protocols are based on established methods for studying peroxides and other energetic materials.

Calorimetry

Calorimetry is a primary technique for studying the heat evolved during a chemical reaction, which is essential for understanding thermal hazards.

-

Differential Scanning Calorimetry (DSC): DSC is used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.

-

Protocol: A small, precisely weighed sample of the this compound solution is hermetically sealed in a crucible (e.g., gold-plated copper). The crucible is placed in the DSC instrument alongside an empty reference crucible. The temperature is then ramped at a constant rate (e.g., 2-10 °C/min). The instrument records the heat flow to the sample relative to the reference. An exothermic event, such as decomposition, will appear as a peak on the DSC thermogram. From this peak, the onset temperature of decomposition and the enthalpy of decomposition (ΔHd) can be determined.

-

-

Vent Sizing Package 2 (VSP2): The VSP2 is an adiabatic calorimeter used to study runaway reactions under near-adiabatic conditions, providing data on temperature and pressure rise rates.

-

Protocol: A larger sample of the this compound solution is placed in a test cell, which is then heated to a desired starting temperature. The system is designed to minimize heat loss to the surroundings. As the sample begins to decompose and self-heat, the VSP2 records the temperature and pressure as a function of time. This data is critical for assessing the potential for a thermal runaway and for designing appropriate safety measures.

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is useful for determining the temperature at which decomposition begins and for identifying the mass loss associated with the release of volatile decomposition products.

-

Protocol: A small sample of the this compound solution is placed in a TGA pan. The instrument heats the sample at a controlled rate in a controlled atmosphere (e.g., nitrogen or air). The mass of the sample is continuously monitored. A step in the TGA curve indicates a mass loss event, which can be correlated with the decomposition of the compound.

Isothermal Stability Testing

Isothermal stability tests are conducted to determine the rate of decomposition at a constant temperature.

-

Protocol: A solution of this compound is maintained at a constant temperature in a controlled environment. Aliquots of the solution are withdrawn at regular time intervals and the concentration of this compound is determined using a suitable analytical method, such as titration.

-

Titration Method for Peracetic Acid (as an analogue): A common method for determining the concentration of peracetic acid (and by extension, this compound) is redox titration.

-

A sample of the solution is taken and cooled in an ice bath to minimize decomposition during the analysis.

-

The sample is first titrated with a standardized solution of cerium(IV) sulfate to determine the concentration of hydrogen peroxide, which is often present in peracetic acid solutions.[5]

-

Potassium iodide is then added to the solution. Peracetic acid oxidizes the iodide to iodine.[5]

-

The liberated iodine is then titrated with a standardized solution of sodium thiosulfate using a starch indicator to determine the concentration of peracetic acid.[5]

-

-

By plotting the concentration of this compound versus time, the reaction order and the rate constant at that temperature can be determined. Repeating this experiment at several different temperatures allows for the determination of the activation energy and the Arrhenius parameters.

Visualizations

Proposed Decomposition Pathway of this compound

The following diagram illustrates a proposed decomposition pathway for this compound in an aqueous solution, leading to the formation of singlet oxygen.

Caption: Proposed hydrolysis and subsequent thermal decomposition pathway of this compound.

Experimental Workflow for Kinetic Analysis

The following diagram outlines a typical experimental workflow for determining the thermal decomposition kinetics of a compound like this compound.

Caption: Workflow for determining thermal decomposition kinetics using isothermal stability testing.

Conclusion

While specific quantitative kinetic data for the thermal decomposition of this compound remains elusive in the current body of scientific literature, this guide provides a framework for understanding its stability and reactivity. By examining the decomposition pathways and leveraging kinetic data from the analogous compound, peracetic acid, researchers can gain valuable insights. The detailed experimental protocols described herein offer a clear roadmap for conducting future studies to fill the existing knowledge gap. A thorough understanding of the thermal decomposition kinetics of this compound is paramount for its safe and effective application in various scientific and industrial fields.

References

The Role of Sodium Peracetate in the Transformation of Organic Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sodium peracetate, the sodium salt of peracetic acid, is emerging as a versatile and effective oxidizing agent in organic synthesis. Its utility spans a range of transformations, including epoxidation, Baeyer-Villiger oxidations, and the oxidation of heteroatoms such as nitrogen and sulfur. This guide provides a comprehensive technical overview of the reactions of this compound with various organic functional groups, complete with available quantitative data, detailed experimental protocols, and mechanistic insights visualized through signaling pathway diagrams.

Preparation and Standardization of this compound Solution

A standardized solution of this compound is crucial for reproducible and quantitative studies. While anhydrous this compound can be prepared, for many applications, an aqueous solution is utilized. The following protocol is adapted from a method for preparing a standard peracetic acid solution and can be used to generate a this compound solution for immediate use in organic reactions.

Experimental Protocol: Preparation of a Standardized this compound Solution

Materials:

-

Peracetic acid (38-40% solution)

-

Deionized water

-

Sodium hydroxide (0.1 M solution)

-

Sulfuric acid (10%)

-

Potassium iodide

-

Sodium thiosulfate (0.1 M standard solution)

-

Starch indicator solution

-

Ferroin indicator solution

-

Cerium(IV) sulfate solution (0.1 M)

Procedure:

-

In a 500 mL volumetric flask, combine 450 mL of deionized water and 4.0 mL of 0.1 M sodium hydroxide solution.

-

Carefully add 1.25 mL of a 38-40% peracetic acid solution to the flask.

-

Adjust the pH of the solution to 7.0 by the dropwise addition of 0.1 M sodium hydroxide solution. This neutralization of peracetic acid with sodium hydroxide generates this compound in situ[1].

-

Dilute the solution to the 500 mL mark with deionized water.

-

Standardization:

-

To determine the concentration of any residual hydrogen peroxide, transfer 30.0 mL of the prepared solution to an Erlenmeyer flask. Add 20 mL of deionized water, 5 mL of 10% sulfuric acid, and 3 drops of ferroin indicator. Titrate immediately with 0.1 M cerium(IV) sulfate solution until the color changes from blue to orange.

-

To determine the concentration of this compound, to the same solution, add 0.5–1.0 g of potassium iodide and 5 mL of starch solution. Titrate the liberated iodine with a standardized 0.1 M sodium thiosulfate solution until the violet-brown color disappears.

-

-

Calculate the molarity of the this compound solution. The solution should be used fresh for synthetic applications.

Reactions with Alkenes: Epoxidation

This compound, as a source of the peracetate anion, is an effective reagent for the epoxidation of alkenes. The reaction proceeds via a concerted mechanism, often referred to as the "Butterfly Mechanism," where the oxygen is delivered to the double bond in a syn fashion. The reactivity of the alkene is dependent on its electronic properties, with electron-rich alkenes generally reacting faster.

General Reaction Scheme:

Caption: Epoxidation of an alkene via the "Butterfly Mechanism".

Reactions with Ketones: Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a powerful reaction that converts ketones to esters and cyclic ketones to lactones. This compound, or peracetic acid generated in situ from precursors like sodium percarbonate, can be employed for this transformation. The reaction involves the migration of a substituent from the carbonyl carbon to the adjacent oxygen of the peroxy acid, with a general migratory aptitude of tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.

General Reaction Scheme:

Experimental Protocol: Baeyer-Villiger Oxidation of Cyclohexanone with In Situ Generated Peracetic Acid

The following protocol utilizes sodium percarbonate and trifluoroacetic acid to generate trifluoroperacetic acid in situ, which is a highly effective reagent for the Baeyer-Villiger oxidation.[1] A similar approach can be envisioned using this compound, potentially with acid catalysis to enhance reactivity.

Materials:

-

Cyclohexanone

-

Sodium percarbonate

-

Trifluoroacetic acid

-

Dichloromethane

Procedure:

-

Dissolve the cyclohexanone in trifluoroacetic acid and cool the solution to 0°C.

-

Slowly add sodium percarbonate to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).

-

Carefully quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude lactone.

-

Purify the product by distillation or chromatography.

Table 2: Quantitative Data for Baeyer-Villiger Oxidations

| Ketone | Reagent System | Product | Yield (%) | Reference |

| Cyclohexanone | Sodium Percarbonate / Trifluoroacetic Acid | ε-Caprolactone | High | [1] |

| Various aryl and cycloalkyl ketones | Sodium Percarbonate / Trifluoroacetic Acid | Corresponding esters/lactones | Good to Excellent | [1] |

Note: The yields are reported as "good to excellent" in the source, without specific numerical values for a broad range of substrates.

Caption: Mechanism of the Baeyer-Villiger oxidation.

Reactions with Nitrogen-Containing Compounds: Oxidation of Anilines

This compound can be used for the oxidation of primary aromatic amines (anilines) to nitro compounds. The reaction proceeds through a series of intermediates, including nitroso and azoxy species. The reaction conditions can be tuned to favor the formation of the nitro compound.

General Reaction Scheme:

Experimental Protocol: Oxidation of Substituted Anilines with In Situ Generated Peracetic Acid

This protocol describes the oxidation of anilines using sodium perborate in acetic acid, which generates peracetic acid in situ.[2] This provides a useful starting point for developing a procedure using a pre-formed this compound solution.

Materials:

-

Substituted aniline

-

Sodium perborate tetrahydrate

-

Glacial acetic acid

Procedure:

-

Dissolve the substituted aniline in glacial acetic acid.

-

Heat the solution to 50–55 °C.

-

Slowly add sodium perborate tetrahydrate to the heated solution with stirring.

-

Maintain the temperature and continue stirring until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the nitroarene product by chromatography or recrystallization.

Table 3: Quantitative Data for the Oxidation of Anilines

| Aniline | Reagent System | Product | Yield (%) | Reference |

| Anilines with electron-withdrawing groups | Sodium Perborate / Acetic Acid | Corresponding nitroarenes | Smoothly oxidized (high yields implied) | [2] |

| Electron-rich anilines | Sodium Perborate / Acetic Acid | Corresponding nitroarenes | Lower yields | [2] |

| 4-Nitroaniline | m-CPBA | 1,4-Dinitrobenzene | - | [2] |

Note: Specific yields for a range of anilines using isolated this compound are not available in the literature reviewed.

Caption: Simplified pathway for the oxidation of aniline to nitroarene.

Reactions with Sulfur-Containing Compounds: Oxidation of Thioethers

This compound is an effective reagent for the oxidation of thioethers to sulfoxides and, with a greater excess of the oxidant, to sulfones. This transformation is valuable for the synthesis of these important functional groups.

General Reaction Scheme:

Experimental Protocol: Oxidation of Thioanisole with In Situ Generated Peracetic Acid

The following protocol uses hydrogen peroxide and acetic acid, which form peracetic acid in situ, to oxidize thioanisole.[3] This can be adapted for use with a standardized this compound solution.

Materials:

-

Thioanisole

-

Hydrogen peroxide (30%)

-

Acetic acid

-

Amberlyst 15 (or other acid catalyst)

Procedure:

-

To a solution of thioanisole in acetic acid, add the acid catalyst (e.g., Amberlyst 15).

-

Slowly add hydrogen peroxide to the mixture at a controlled temperature (e.g., 50°C).

-

Monitor the reaction by TLC or GC to determine the ratio of sulfoxide to sulfone. The reaction time and stoichiometry of the oxidant can be adjusted to favor the desired product.

-

After completion, quench the excess peroxide with a reducing agent (e.g., sodium sulfite solution).

-

Extract the product with an organic solvent, wash with sodium bicarbonate solution and brine, dry, and concentrate.

-

Purify the sulfoxide or sulfone by chromatography or recrystallization.

Table 4: Quantitative Data for the Oxidation of Thioethers

| Thioether | Reagent System | Product(s) | Observations | Reference |

| Thioanisole | H₂O₂ / Acetic Acid / Amberlyst 15 | Thioanisole sulfoxide and sulfone | Stepwise oxidation observed, with sulfoxide as an intermediate. Complete conversion to sulfone is possible. | [3][4] |

References

An In-depth Technical Guide to Sodium Peracetate: History, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of sodium peracetate, a versatile and potent oxidizing agent. The document delves into its historical discovery, detailed experimental protocols for its synthesis and characterization, quantitative data on its properties and efficacy, and visualizations of key chemical pathways and processes.

History and Discovery

The history of this compound is intrinsically linked to the development of its parent compound, peroxyacetic acid (PAA). While peroxyacetic acid was synthesized in the early 20th century, its commercial potential as a disinfectant and bleaching agent began to be realized mid-century.

A significant milestone in the application of peroxy compounds was the 1950 patent by Greenspan and Margulies for using peracetic acid to treat fruits and vegetables, reducing spoilage from bacteria and fungi. Frank P. Greenspan was a key figure in the development of peracid chemistry, also securing a patent in 1952 for the stabilization of peracetic acid solutions using dipicolinic acid.

The first published laboratory synthesis of anhydrous this compound appeared in a 1959 article in The Journal of Organic Chemistry. However, the broader application of this compound, particularly in industrial settings, has often involved its in situ generation. This approach, where the compound is produced at the point of use, became prevalent in industries like pulp and paper for bleaching, offering a safer and more manageable alternative to storing concentrated peracetic acid solutions. This on-demand production minimizes the hazards associated with the transport and storage of highly reactive peroxide compounds.

Physicochemical Properties

This compound (C₂H₃NaO₃) is the sodium salt of peroxyacetic acid. While it can be isolated as a white crystalline solid, it is more commonly handled in solution. The dry salt is unstable and can explode spontaneously at room temperature.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₃NaO₃ | |

| Molecular Weight | 98.03 g/mol | |

| Appearance | White crystalline solid (anhydrous) or colorless liquid (solution) | |

| CAS Number | 64057-57-4 | |

| Water Solubility | Very soluble | |

| Other Solubilities | Soluble in ether, sulfuric acid, and ethanol | |

| Decomposition Products | Acetic acid, oxygen, hydrogen peroxide, and water |

Synthesis and Experimental Protocols

This compound is typically synthesized through the reaction of peracetic acid with a sodium base or generated in situ from precursors.

Laboratory Synthesis of this compound from Peracetic Acid

This protocol describes the preparation of a this compound solution by neutralizing peracetic acid with sodium hydroxide.

Materials:

-

Peracetic acid (PAA) solution (e.g., 32 wt. % in dilute acetic acid)

-

Sodium hydroxide (NaOH), 50% (w/w) aqueous solution

-

Deionized water, chilled

-

Ice bath

-

Magnetic stirrer and stir bar

-

pH meter or pH indicator strips

Procedure:

-

In a beaker placed in an ice bath, add a known volume of chilled deionized water.

-

With continuous stirring, slowly add the peracetic acid solution to the deionized water.

-

Slowly add the 50% sodium hydroxide solution dropwise to the diluted peracetic acid solution. Monitor the pH of the solution continuously.

-

Continue adding sodium hydroxide until the desired pH is reached. For many applications, a mildly alkaline pH is targeted. The reaction is as follows: CH₃COOOH + NaOH → CH₃COOO⁻Na⁺ + H₂O

-

The resulting solution contains this compound. The concentration can be determined using titration methods.

Safety Precautions: The reaction is exothermic and should be performed in an ice bath to control the temperature. Peracetic acid is corrosive and a strong oxidizer; appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

In Situ Generation from Tetraacetylethylenediamine (TAED) and Sodium Percarbonate

This method is commonly used in laundry detergents and other cleaning products to generate peracetic acid, which can then be converted to this compound in an alkaline solution.

Materials:

-

Tetraacetylethylenediamine (TAED)

-

Sodium percarbonate (SPC)

-

Deionized water

-

Buffer solution (to maintain alkaline pH)

Procedure:

-

Dissolve sodium percarbonate in deionized water. Sodium percarbonate will hydrolyze to produce hydrogen peroxide and sodium carbonate.

-

Add TAED to the solution. The hydrogen peroxide will react with TAED in a perhydrolysis reaction to form peracetic acid.

-

The presence of sodium carbonate from the hydrolysis of SPC will create an alkaline environment, leading to the formation of this compound.

This method provides a safer way to utilize the oxidizing power of peracetic acid without handling the concentrated form directly.

Analytical Methods for Characterization

Accurate quantification of this compound and related species in solution is crucial for research and industrial applications.

Redox Titration for Peracetic Acid and Hydrogen Peroxide

This is a common method to determine the concentration of peracetic acid and any residual hydrogen peroxide in a solution.

Principle: This two-step titration method first quantifies hydrogen peroxide using a strong oxidizing agent like ceric sulfate. Subsequently, the peracetic acid concentration is determined by iodometric titration.

Reagents:

-

Ceric sulfate solution (0.1 N)

-

Potassium iodide solution

-

Sodium thiosulfate solution (0.1 N)

-

Starch indicator solution

-

Sulfuric acid

Procedure:

-

Hydrogen Peroxide Titration:

-

Take a known volume of the sample solution and dilute it with deionized water in an Erlenmeyer flask.

-

Acidify the solution with sulfuric acid.

-

Titrate with the ceric sulfate solution until a faint yellow color persists, indicating the endpoint.

-

-

Peracetic Acid Titration:

-

To the same flask, add an excess of potassium iodide solution. The peracetic acid will oxidize the iodide to iodine, resulting in a brown solution.

-

Titrate the liberated iodine with the sodium thiosulfate solution.

-

As the solution turns pale yellow, add a few drops of starch indicator, which will turn the solution dark blue.

-

Continue the titration with sodium thiosulfate until the blue color disappears.

-

The concentrations of hydrogen peroxide and peracetic acid can be calculated from the volumes of the titrants used.

Quantitative Data

Antimicrobial Efficacy

This compound and its parent compound, peracetic acid, are broad-spectrum biocides effective against a wide range of microorganisms.

Table 2: Comparative Antimicrobial Efficacy

| Microorganism | Disinfectant | Concentration | Contact Time | Log Reduction | Reference(s) |

| Staphylococcus aureus | Peracetic Acid | 0.001% | - | Total inhibition | |

| Staphylococcus aureus | Sodium Hypochlorite | 0.0001% | - | Total inhibition | |

| Escherichia coli | Peracetic Acid | 250 mg/L | 10 min | > 50% reduction of adhered cells | |

| Escherichia coli | Sodium Hypochlorite | 100 mg/L | 10 min | > 99% reduction of adhered cells | |

| Pseudomonas fluorescens | Peracetic Acid | 250 mg/L | 10 min | ~50% reduction of adhered cells | |

| Pseudomonas fluorescens | Sodium Hypochlorite | 100 mg/L | 10 min | 100% reduction of adhered cells | |

| SARS-CoV-2 | Peracetic Acid | 200 ppm | 10 min | > 3 log reduction | |

| SARS-CoV-2 | Sodium Hypochlorite | 1000 ppm | 10 min | > 3 log reduction | |

| Giardia cysts | Peracetic Acid | 4.5 mg/L | 30 min | ~53% inactivation | |

| Giardia cysts | Sodium Hypochlorite | 4.5 mg/L | 30 min | ~53% inactivation | |

| Cryptosporidium oocysts | Peracetic Acid | 4.5 mg/L | 30 min | ~24% inactivation | |

| Cryptosporidium oocysts | Sodium Hypochlorite | 4.5 mg/L | 30 min | ~25% inactivation |

Stability and Decomposition

The stability of this compound solutions is a critical factor in their application. Decomposition is influenced by factors such as temperature, pH, and the presence of impurities. The decomposition of peracetic acid follows first-order kinetics.

Table 3: Decomposition Kinetics of Peracetic Acid

| Temperature (°C) | Decomposition Rate Constant (k, h⁻¹) | Activation Energy (Ea) | Reference(s) |

| 25 | 1.71 x 10⁻³ | 66.20 kJ/mol | |

| 35 | - | 66.20 kJ/mol | |

| 40 | - | 66.20 kJ/mol | |

| 45 | 9.64 x 10⁻³ | 66.20 kJ/mol |

Key Mechanisms and Pathways

On-Site Generation of this compound

The on-site generation of this compound is a common industrial practice to ensure safety and efficiency. A typical system involves the controlled mixing of precursor chemicals.

An In-depth Technical Guide to Sodium Peracetate (CAS 64057-57-4)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium peracetate (CAS No. 64057-57-4), the sodium salt of peroxyacetic acid, is a potent oxidizing agent with a diverse range of applications, from industrial bleaching and disinfection to specialized roles in organic synthesis.[1][2][3] It is recognized for its high reactivity, which is primarily driven by its ability to generate reactive oxygen species (ROS), most notably singlet oxygen (¹O₂).[4][5] Unlike its parent acid, peracetic acid (PAA), which is typically supplied as an equilibrium mixture with acetic acid and hydrogen peroxide, this compound can be prepared in an anhydrous form or generated in-situ for immediate use.[5][6][7] This guide provides a comprehensive overview of the core properties, synthesis, analytical methodologies, and reaction mechanisms of this compound, tailored for a technical audience in research and development.

Core Properties and Data

This compound is a white crystalline solid in its pure form, though it is often handled as a colorless liquid solution.[1] It is a strong oxidizing agent and a skin and eye irritant.[1] Caution is advised when handling the dry salt, as it has been reported to explode spontaneously at room temperature.[1]

Physicochemical and Spectroscopic Data

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citation(s) |

| CAS Number | 64057-57-4 | [1][3][8][9] |

| Molecular Formula | C₂H₃NaO₃ | [1][3][8] |

| Molecular Weight | 98.03 g/mol | [3][8] |

| IUPAC Name | sodium;ethaneperoxoate | [3][8] |

| Synonyms | Peroxyacetic acid, sodium salt; Sodium peroxyacetate | [1][9] |

| Appearance | White crystalline solid or Colorless liquid | [1] |

| Odor | Acrid, similar to weak vinegar | [1][4] |

| Solubility | Very soluble in water, ether, sulfuric acid; Soluble in ethanol | [1] |

| Boiling Point | 119.1°C at 760 mmHg | [9] |

| Flash Point | 54.9°C | [9] |

| Refractive Index | 1.3974 @ 20°C/D | [1] |

| Max Absorption (Water) | Below 240 nm (log ε > 1.4) | [1] |

| pKa (of Peracetic Acid) | 8.2 | [7][10] |

Synthesis and Production Protocols

The preparation of this compound can be approached through several methods, depending on the required purity and scale.

Protocol: Preparation of Anhydrous this compound

This method is suitable for laboratory-scale synthesis of the pure, anhydrous salt. It is based on the reaction of a purified peracetic acid solution with a sodium alkoxide in an inert solvent.

Methodology:

-

Preparation of Peracetic Acid Solution: Begin with a commercially available solution of peracetic acid (e.g., 40% in acetic acid). To obtain a solution free of acetic acid, which would contaminate the final product with sodium acetate, a specialized purification step is required.[6] This often involves azeotropic distillation or extraction into an inert solvent like ethyl acetate, followed by careful drying.

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a solution of sodium ethoxide (or another suitable sodium alkoxide) in anhydrous ethanol. The system should be maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Salt Formation: Cool the sodium ethoxide solution in an ice bath. Slowly add the purified, cold solution of peracetic acid from the dropping funnel to the stirred alkoxide solution. The temperature must be carefully controlled and kept below 5°C to prevent decomposition of the peroxy acid.

-

Precipitation and Isolation: this compound will precipitate out of the solution as a white solid. Continue stirring for an additional 30-60 minutes after the addition is complete.

-

Washing and Drying: Collect the precipitate by vacuum filtration. Wash the solid product sequentially with small portions of ice-cold anhydrous ethanol and then with anhydrous diethyl ether to remove any unreacted starting materials and residual solvent.

-

Final Product: Dry the resulting white solid under high vacuum at room temperature. Extreme caution is advised as the dry salt is potentially explosive. [1] The final product's active oxygen content can be verified by iodometric titration.[6]

Protocol: In-Situ Generation via Neutralization

For applications where a solution of this compound is sufficient, a simple acid-base neutralization can be performed.

Methodology:

-

Reactants: Use a solution of peracetic acid (CH₃COOOH) and a stoichiometric equivalent of sodium hydroxide (NaOH).

-

Reaction: In a cooled vessel, slowly add the sodium hydroxide solution to the peracetic acid solution with constant stirring. The reaction is exothermic and should be maintained at a low temperature to minimize decomposition.

-

Equation: The neutralization reaction proceeds as follows: CH₃COOOH + NaOH → CH₃COOO⁻Na⁺ + H₂O[10]

-

Result: The resulting aqueous solution contains this compound and water. This method is straightforward but yields an aqueous solution rather than the isolated salt.

Protocol: On-Site Industrial Production for ROS Generation

For large-scale industrial applications, this compound is often generated on-demand to produce singlet oxygen. This enhances safety by avoiding the storage of large quantities of oxidizers.[4]

Methodology:

-

System Components: The production system typically consists of low-power metering pumps, an in-line reactor, and automated control systems.[4][5]

-

Reagents: The process utilizes common industrial chemicals plus a proprietary, non-toxic ingredient to formulate the this compound solution.[5]

-

Process: The reagents are precisely metered and mixed within the in-line reactor, where the this compound solution is rapidly generated.

-

Application: The freshly produced solution is immediately directed to the point of application (e.g., pulp bleaching chest, water treatment stream), where it decomposes to generate singlet oxygen and other ROS.[4][5]

Mechanism of Action and Reaction Pathways

The primary utility of this compound as an oxidant stems from its decomposition pathway, which efficiently generates highly reactive singlet oxygen (¹O₂).

Caption: Decomposition pathway of this compound to generate ROS.

This controlled generation of singlet oxygen is a key advantage over traditional oxidants.[4] Singlet oxygen is a powerful and selective oxidizing agent that can participate in various reactions, including Alder-ene reactions, formation of endoperoxides, and oxidation of phenols and sulfides, making it highly effective in applications like pulp delignification and microbial control.[5]

Analytical and Characterization Protocols

Accurate quantification of this compound and related species is critical. Due to the coexistence of peracetic acid and hydrogen peroxide in many preparations, methods must be highly selective.[11]

Protocol: Two-Step Titration for Peracetic Acid and H₂O₂

This is the standard method for determining the concentration of hydrogen peroxide and peracetic acid in solutions where their content is greater than 1%.[12]

Methodology:

-

Workflow Overview: The analysis involves two sequential titrations on the same sample. The first step quantifies H₂O₂ using ceric sulfate, and the second step quantifies peracetic acid via iodometric titration.

-

Step 1: Hydrogen Peroxide Titration

-

Sample Preparation: Accurately weigh a sample of the peracetic acid solution into a flask containing chilled sulfuric acid and ice. The cold temperature is crucial to prevent the decomposition of peracetic acid.

-

Titration: Titrate the sample with a standardized solution of 0.1 N ceric sulfate. The H₂O₂ is selectively oxidized by the ceric sulfate.

-

Endpoint: The endpoint is detected using a suitable indicator (e.g., ferroin) or potentiometrically. The volume of ceric sulfate used corresponds to the amount of H₂O₂ in the sample.

-

-

Step 2: Peracetic Acid Titration

-

Reagent Addition: Immediately after the first endpoint is reached, add a solution of potassium iodide to the same flask.

-

Reaction: The peracetic acid oxidizes the iodide ions (I⁻) to iodine (I₂).

-

Titration: Titrate the liberated iodine with a standardized solution of 0.1 N sodium thiosulfate.

-

Endpoint: Use a starch indicator to detect the endpoint, which is marked by the disappearance of the blue color. The volume of sodium thiosulfate used corresponds to the amount of peracetic acid.

-

Caption: Workflow for the two-step titration of PAA and H₂O₂.

Protocol: Photometric Determination for Low Concentrations

For dilute solutions (<1%), photometric methods offer higher sensitivity.[12]

Methodology:

-

Principle: The method uses the reagent ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), which is selectively oxidized by peracetic acid to form an intensely green radical cation.

-

Procedure:

-

Prepare a buffer solution and the ABTS reagent.

-

Add a precise volume of the sample containing a low concentration of peracetic acid to the reagent mixture.

-

Allow the color to develop for a specified time.

-

-

Measurement: Measure the extinction (absorbance) of the solution using a spectrophotometer at a wavelength of 405 nm. The absorbance is directly proportional to the peracetic acid concentration in the range of 0.2–10 mg/L.[12]

Modern Analytical Techniques

For complex mixtures or purity validation, advanced techniques are employed.

-

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS): These are the primary methods for purity validation and unambiguous structural elucidation of this compound and its derivatives.[8]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Preferred for sensitive quantitative analysis, especially in biological systems where peracetates can degrade. It requires minimal sample degradation.[8]

-

Electron Paramagnetic Resonance (EPR): Used to study and track radical intermediates, such as those involved in decarboxylation reactions where peracetates may be formed.[8]

Applications in Research and Drug Development

While this compound's primary use is industrial, its properties are relevant to the pharmaceutical and research sectors.

-

Disinfectant and Sterilant: As a potent biocide and disinfectant, it is used on hard surfaces in medical facilities and food establishments.[1][2][7] Its ability to degrade into harmless byproducts makes it an environmentally favorable choice.[1]

-

Organic Synthesis: It serves as an oxidizing agent in various synthetic reactions. Its use as a reagent in carbohydrate chemistry to create peracetylated sugars helps stabilize glycosidic bonds during oligosaccharide assembly.[8]

-

Prodrug Development: Peracetate derivatives are studied in prodrug design. Acetylation of compounds can improve stability, solubility, and cell permeability, although the efficacy of enzymatic activation to release the active drug can be a challenge.[8] For instance, while acetylation of the flavonoid rutin enhances its antitumor activity, O-glucosylated PROLI/NO peracetate failed to release nitric oxide intracellularly.[8]

Safety and Handling

-

Hazards: this compound is a strong oxidizing agent. The dry salt is reported to be spontaneously explosive at room temperature.[1] Solutions are strong skin and eye irritants, and vapors can irritate the respiratory system.[1] It is classified as a flammable liquid.[1]

-

Handling: Always use appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area. Avoid contact with combustible materials, reducing agents, and heat.[13][14]

-

Storage: Store in a cool, well-ventilated place away from incompatible materials. For solutions, use corrosive-resistant containers.[14] On-site generation is the preferred method for large quantities to mitigate storage risks.[4]

-

Fire Fighting: Use water, foam, or CO₂ to extinguish fires.[1]

References

- 1. Page loading... [guidechem.com]

- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Buy this compound | 64057-57-4 [smolecule.com]

- 4. This compound (64057-57-4) for sale [vulcanchem.com]

- 5. tappi.org [tappi.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Peracetic acid - Wikipedia [en.wikipedia.org]

- 8. This compound | 64057-57-4 | Benchchem [benchchem.com]

- 9. Cas 64057-57-4,SODIUMPERACETATE | lookchem [lookchem.com]

- 10. quora.com [quora.com]

- 11. d-nb.info [d-nb.info]

- 12. Peracetic Acid | Analytical Methods - Evonik Industries [active-oxygens.evonik.com]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Analysis of Sodium Peracetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium peracetate (CH₃COOONa) is a highly reactive and transient oxidizing agent with growing interest in various industrial and pharmaceutical applications. Its inherent instability, however, presents significant challenges for comprehensive characterization. This technical guide provides an in-depth overview of the spectroscopic techniques used to analyze this compound. It details experimental protocols for its synthesis and characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy. Quantitative data from the literature is summarized, and a workflow for its analysis is presented visually. This guide is intended to equip researchers with the necessary information to handle and analyze this reactive species effectively and safely.

Introduction

This compound is the sodium salt of peracetic acid. It is a white, crystalline solid that is highly soluble in water. While commercially available as a solution, its isolation as a solid is challenging due to its instability. The dry salt is reported to decompose spontaneously at room temperature and can be explosive when heated.[1] Its primary utility lies in its role as a precursor to singlet oxygen and other reactive oxygen species, making it a powerful oxidizing and bleaching agent.[2][3] Understanding its spectroscopic signature is crucial for quality control, reaction monitoring, and mechanistic studies.

Synthesis of this compound

The preparation of anhydrous this compound requires careful control of temperature and pH due to its instability. The following protocol is adapted from a patented method.[4]

Experimental Protocol: Synthesis of Anhydrous this compound

Materials:

-

Peracetic acid solution (e.g., "Becco" peracetic acid)

-

Saturated sodium carbonate solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Sodium hydroxide

-

95% Ethanol

-

Ice bath

-

pH meter

-

Separatory funnel

-

Filtration apparatus

-

Desiccator

Procedure:

-

Cool 50 mL of peracetic acid solution to 8-10°C in an ice bath.

-

Slowly add a saturated solution of sodium carbonate with constant stirring until a pH of 8.0 is reached. Monitor the pH using a pH meter.

-

Extract the resulting mixture six times with 50 mL portions of diethyl ether in a separatory funnel.

-

Combine the ether extracts and dry them over anhydrous magnesium sulfate.

-

Prepare a solution of sodium hydroxide by dissolving 3.13 g of NaOH in 5 mL of water and diluting with 70 mL of 95% ethanol. Cool this solution to 0°C.

-

Slowly add the cold sodium hydroxide solution to the dried ether extract of peracetic acid while maintaining the temperature at 0°C.

-

This compound will precipitate immediately. Continue stirring for 15 minutes.

-

Filter the precipitate, wash it with cold diethyl ether, and dry it in a desiccator under vacuum.[4]

Safety Precautions:

-

Always use a safety shield.

-

This compound is a strong oxidizing agent and potentially explosive. Handle with extreme care.

-

Avoid heating the solid material.

-

Store in a cool, dry, and well-ventilated area away from combustible materials.

Spectroscopic Characterization

The transient nature of this compound necessitates rapid and efficient analytical techniques. This section details the application of various spectroscopic methods for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. Due to its instability, spectra are often acquired from freshly prepared solutions or through in-situ generation.

3.1.1. ¹H NMR Spectroscopy

Proton NMR can be used to distinguish peracetic acid and its corresponding sodium salt from acetic acid and hydrogen peroxide, which are often present in solution.[5]

-

Experimental Protocol:

-

Prepare a dilute solution of freshly synthesized this compound in a deuterated solvent (e.g., D₂O).

-

Acquire the ¹H NMR spectrum immediately.

-

A reference standard, such as 3-(trimethylsilyl)-1-propanesulfonic acid sodium salt (DSS), can be used.[5]

-

3.1.2. ¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule.

-

Experimental Protocol:

-

Dissolve a sample of freshly prepared this compound in a suitable deuterated solvent.

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

-

Quantitative Data:

| Carbon Atom | Chemical Shift (ppm) |

| CH₃- | 19.5 |

| -C(=O)OONa | 175.0 |

| Table 1: ¹³C NMR Chemical Shifts for this compound.[6] |

Vibrational Spectroscopy: IR and Raman

3.2.1. Infrared (IR) Spectroscopy

-

Expected Absorptions:

-

C=O Stretch: The carbonyl stretching vibration is expected in the region of 1700-1750 cm⁻¹, similar to other peroxy esters.

-

O-O Stretch: The peroxide O-O stretch is typically weak in the IR spectrum and appears in the 800-900 cm⁻¹ region.

-

C-O Stretch: The C-O stretching vibrations are expected in the 1000-1300 cm⁻¹ range.

-

CH₃ Vibrations: Methyl group stretching and bending vibrations will be present in their characteristic regions.

-

-

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Place a small amount of the freshly prepared solid this compound sample directly on the ATR crystal.

-

Use a Fourier-Transform Infrared (FTIR) spectrometer to collect the spectrum, typically in the 4000-400 cm⁻¹ range.

-

Perform a background subtraction before acquiring the sample spectrum.

-

3.2.2. Raman Spectroscopy

-

Expected Bands:

-

O-O Stretch: The O-O stretching vibration is expected to be a strong band in the Raman spectrum, providing a key diagnostic peak.

-

C=O Stretch: The carbonyl stretch will also be Raman active.

-

Skeletal Vibrations: Other skeletal vibrations will be observable.

-

-

Experimental Protocol:

-

Place a small amount of the solid sample in a capillary tube or on a microscope slide.

-

Use a Raman spectrometer with a suitable laser excitation wavelength to acquire the spectrum.

-

Care should be taken to avoid sample decomposition due to laser-induced heating.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is primarily used for the quantitative analysis of peracetic acid and by extension, this compound in solution.

-

Spectral Properties:

-

This compound exhibits maximum absorption below 240 nm.[1]

-

-

Experimental Protocol:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., water or a buffer solution).

-

Use a dual-beam UV-Vis spectrophotometer to record the absorbance spectrum against a solvent blank.

-

The concentration can be determined using the Beer-Lambert law if a molar absorptivity value is known or has been determined.

-

Workflow for Analysis

The analysis of this compound requires a systematic approach due to its reactive and unstable nature. The following diagram illustrates a typical workflow from synthesis to spectroscopic characterization.

Summary of Quantitative Spectroscopic Data

The following table summarizes the key quantitative data for the spectroscopic analysis of this compound found in the literature.

| Spectroscopic Technique | Parameter | Value | Reference(s) |

| ¹³C NMR | Chemical Shift (CH₃) | 19.5 ppm | [6] |

| ¹³C NMR | Chemical Shift (C=O) | 175.0 ppm | [6] |

| UV-Vis Spectroscopy | λmax | < 240 nm | [1] |

Table 2: Summary of Quantitative Spectroscopic Data for this compound.

Conclusion

The spectroscopic analysis of this compound is a challenging yet essential task for its application in research and industry. This technical guide has provided a comprehensive overview of the synthesis and characterization of this reactive compound. While detailed spectroscopic data, particularly for vibrational spectroscopy, remains scarce, the protocols and expected spectral features outlined here provide a solid foundation for researchers. Adherence to strict safety protocols is paramount when working with this high-energy material. Future work should focus on obtaining and publishing high-resolution spectra of pure this compound to build a more complete reference database.

References

- 1. Page loading... [guidechem.com]

- 2. This compound (64057-57-4) for sale [vulcanchem.com]

- 3. tappi.org [tappi.org]

- 4. US2861100A - Preparation of percarboxylate salts - Google Patents [patents.google.com]

- 5. A review of measurement methods for peracetic acid (PAA) [journal.hep.com.cn]

- 6. dev.spectrabase.com [dev.spectrabase.com]

Sodium Peracetate as a Precursor in Chemical Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sodium peracetate (CH₃CO₃Na) is a salt of peracetic acid that serves as a potent and versatile precursor in a variety of chemical reactions, primarily through the in situ generation of reactive oxygen species, including peracetic acid and singlet oxygen. While not typically isolated and used as a standalone reagent in fine chemical synthesis, understanding its formation and reactivity is crucial for developing efficient and environmentally benign oxidation protocols. This technical guide provides an in-depth overview of the synthesis, applications, and experimental methodologies related to the use of this compound precursors in key organic transformations.

Core Concepts: Synthesis and Reactive Species Generation

This compound is most commonly generated in situ from the reaction of a peroxide source with an acetyl precursor. The most prevalent laboratory and industrial methods involve the use of sodium percarbonate (a stable, solid source of hydrogen peroxide) or sodium perborate in the presence of an acid, typically acetic acid or trifluoroacetic acid.

The fundamental reaction involves the perhydrolysis of an acetyl source by hydrogen peroxide released from its carrier. For instance, the reaction of sodium percarbonate with acetic acid generates peracetic acid, which in turn can exist in equilibrium with its conjugate base, the peracetate anion, depending on the reaction pH.

A patented technology has also been developed for the on-site generation of a formulated this compound solution, which is primarily used for the production of singlet oxygen for industrial applications such as pulp bleaching and water treatment.[1][2] The decomposition of this compound in these systems is specifically tailored to produce singlet oxygen (¹O₂), a highly reactive electrophile.[1][2]

The primary reactive species generated from this compound precursors and their typical applications are summarized below:

| Precursor System | Primary Reactive Species | Key Applications |

| Sodium Percarbonate / Acetic Acid | Peracetic Acid (CH₃CO₃H) | Epoxidation, Baeyer-Villiger Oxidation, Heteroatom Oxidation |

| Sodium Percarbonate / Trifluoroacetic Acid | Trifluoroperacetic Acid (CF₃CO₃H) | Baeyer-Villiger Oxidation |

| Formulated this compound Solution | Singlet Oxygen (¹O₂) | Lignin degradation, Disinfection, Oxidation of sulfides and phenols |

Experimental Workflow: In Situ Generation of Peracetic Acid

The following diagram illustrates a typical workflow for the in situ generation of peracetic acid from sodium percarbonate and its subsequent use in an oxidation reaction.

Caption: Workflow for the in-situ generation and use of peracetic acid.

Applications in Organic Synthesis

The reactive species generated from this compound precursors are effective oxidants for a range of organic transformations critical in research and drug development.

Epoxidation of Alkenes

Peracetic acid, generated in situ, is a widely used reagent for the epoxidation of alkenes. The reaction proceeds via a concerted mechanism, often referred to as the "butterfly mechanism," where the peroxy acid transfers an oxygen atom to the double bond.[3][4]

Reaction Mechanism: Epoxidation

Caption: Concerted mechanism of alkene epoxidation by peracetic acid.

Experimental Protocol: Epoxidation of Cyclooctene

A representative protocol for the epoxidation of an alkene using a sodium perborate/acetic acid system, which generates peracetic acid in situ, is described below.[5]

-

Reaction Setup: To a solution of cyclooctene (1.00 g, 9.07 mmol) in glacial acetic acid (25 mL), add sodium perborate tetrahydrate (1.40 g, 9.09 mmol).

-

Reaction Execution: Stir the mixture at room temperature for 3 hours.

-

Workup: Dilute the reaction mixture with water (30 mL) and extract with diethyl ether (3 x 60 mL).

-

Purification: Wash the combined organic layers successively with saturated sodium bicarbonate solution (3 x 30 mL) and water (3 x 30 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the epoxide.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a powerful reaction that converts ketones to esters and cyclic ketones to lactones. Peroxyacids, particularly trifluoroperacetic acid generated in situ from sodium percarbonate and trifluoroacetic acid, are highly effective reagents for this transformation.[6][7][8][9]

Reaction Mechanism: Baeyer-Villiger Oxidation

The reaction proceeds through the formation of a Criegee intermediate, followed by the migration of a substituent from the carbonyl carbon to the adjacent oxygen atom.[9]

Caption: Mechanism of the Baeyer-Villiger oxidation.

Quantitative Data: Baeyer-Villiger Oxidation of Ketones

The following table summarizes the results for the Baeyer-Villiger oxidation of various ketones using sodium percarbonate in trifluoroacetic acid.[6]

| Ketone | Product | Reaction Time (h) | Yield (%) |

| Cyclohexanone | ε-Caprolactone | 0.5 | 92 |

| Cyclopentanone | δ-Valerolactone | 0.5 | 90 |

| Acetophenone | Phenyl acetate | 2 | 85 |

| Benzophenone | Phenyl benzoate | 4 | 88 |

Experimental Protocol: Baeyer-Villiger Oxidation of Cyclohexanone

The following protocol is adapted from the literature for the oxidation of cyclohexanone using sodium percarbonate and trifluoroacetic acid.[6]

-

Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve cyclohexanone (1.0 g, 10.2 mmol) in trifluoroacetic acid (10 mL) and cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add sodium percarbonate (2.4 g, 15.3 mmol) portion-wise to the stirred solution over 10 minutes, maintaining the temperature below 10 °C.

-

Reaction Execution: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.

-

Workup: Pour the reaction mixture into a mixture of ice (50 g) and saturated aqueous sodium bicarbonate solution (50 mL). Extract the product with diethyl ether (3 x 50 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or chromatography to yield ε-caprolactone.

Heteroatom Oxidation

This compound precursors are also effective for the oxidation of heteroatoms, such as sulfur and nitrogen.[10] For example, sulfides can be selectively oxidized to sulfoxides or further to sulfones.

Reaction Pathway: Sulfide Oxidation

Caption: Stepwise oxidation of a sulfide to a sulfoxide and then to a sulfone.

Experimental Protocol: Oxidation of Thioanisole

A general procedure for the oxidation of a sulfide to a sulfoxide using hydrogen peroxide (which can be sourced from sodium percarbonate) in acetic acid is provided below.[11]

-

Reaction Setup: To a solution of thioanisole (2 mmol) in glacial acetic acid (2 mL), slowly add 30% hydrogen peroxide (8 mmol).

-

Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography.

-

Workup: Upon completion, neutralize the solution with aqueous sodium hydroxide (4 M) and extract the product with dichloromethane.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure sulfoxide.

Safety and Handling

Precursors to this compound, such as sodium percarbonate and sodium perborate, are generally stable solids. However, when mixed with acids to generate peroxyacids, the resulting solutions can be powerful oxidizers and potentially explosive, especially at high concentrations. Reactions should be carried out with appropriate safety precautions, including the use of a fume hood and personal protective equipment. Temperature control is often critical to prevent runaway reactions.

Conclusion

This compound, primarily through its in situ generation from stable precursors like sodium percarbonate, offers a convenient and effective means of performing a variety of important oxidation reactions in organic synthesis. Its application in epoxidation, Baeyer-Villiger oxidations, and heteroatom oxidations, coupled with the use of environmentally benign reagents, makes it an attractive tool for researchers in academia and industry. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for the practical application of this compound-based oxidation systems.

References

- 1. tappi.org [tappi.org]

- 2. tsijournals.com [tsijournals.com]

- 3. Ch 6: Alkene + peracid [chem.ucalgary.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. acgpubs.org [acgpubs.org]

- 6. Baeyer-Villiger Oxidation of Ketones to Esters with Sodium Percarbonate/Trifluoroacetic Acid [organic-chemistry.org]

- 7. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 9. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. Green and chemoselective oxidation of sulfides with sodium perborate and sodium percarbonate: nucleophilic and electrophilic character of the oxidation system - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

The Photocatalytic Potential of Sodium Peracetate: An In-depth Technical Guide to its Role in Advanced Oxidation Processes

An exploration of the synthesis, mechanisms, and applications of sodium peracetate and its conjugate acid, peracetic acid, in light-activated and catalytically-enhanced oxidation for the degradation of persistent organic pollutants.

Executive Summary

This compound, the sodium salt of peracetic acid, is emerging as a potent oxidizing agent with significant potential in environmental remediation through Advanced Oxidation Processes (AOPs). While research into its direct application in heterogeneous photocatalysis is still in its nascent stages, the wealth of data on its conjugate acid, peracetic acid (PAA), in photo-activated and metal-catalyzed systems provides a strong foundation for understanding its capabilities. This technical guide synthesizes the current scientific knowledge on the photocatalytic and photo-activated potential of the peracetate system, detailing its synthesis, reaction mechanisms, and quantitative performance in the degradation of organic contaminants. Experimental protocols for key analytical and degradation studies are provided, alongside visualizations of reaction pathways and experimental workflows to offer a comprehensive resource for researchers, scientists, and professionals in drug development and environmental science.

Introduction to this compound and its Role in AOPs

This compound (CH₃COOONa) is a white crystalline solid that, in aqueous solution, exists in equilibrium with its conjugate acid, peracetic acid (CH₃COOH). It is recognized for its ability to generate reactive oxygen species (ROS), making it a valuable tool in various applications, including disinfection and bleaching. In the context of environmental remediation, this compound and peracetic acid are key players in AOPs, which are designed to degrade recalcitrant organic pollutants through the action of highly reactive chemical species.

The primary mechanism of action for this compound involves its decomposition to generate singlet oxygen (¹O₂), a powerful and selective oxidant. However, its utility in AOPs is significantly enhanced through activation by ultraviolet (UV) light or transition metal catalysts, which leads to the formation of a wider array of highly reactive radicals, including hydroxyl (•OH), acetyloxy (CH₃COO•), and acetyl peroxy (CH₃C(O)OO•) radicals. These species are capable of non-selectively degrading a broad spectrum of organic compounds.

This guide will focus on the photo-activated and catalytically-driven AOPs involving the peracetate/peracetic acid system, providing the technical details necessary to evaluate and implement this promising technology.

Synthesis and Physicochemical Properties

Synthesis of this compound

This compound can be synthesized through the reaction of peracetic acid with a sodium base, such as sodium hydroxide or sodium carbonate. The peracetic acid itself is typically produced by the reaction of acetic acid and hydrogen peroxide in the presence of an acid catalyst. For laboratory-scale synthesis, established methods often involve free-radical polymerization initiators. Purity validation is commonly achieved using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Physicochemical Properties

The key physicochemical properties of this compound and peracetic acid are summarized in Table 1. Understanding these properties is crucial for designing effective AOP systems. The UV absorption spectrum of peracetic acid, for instance, is fundamental to its activation by UV light.

Table 1: Physicochemical Properties of this compound and Peracetic Acid

| Property | This compound | Peracetic Acid | Reference(s) |

| CAS Number | 64057-57-4 | 79-21-0 | |

| Molecular Formula | C₂H₃NaO₃ | C₂H₄O₃ | |

| Molecular Weight | 98.03 g/mol | 76.05 g/mol | |

| Appearance | White crystalline solid | Colorless liquid | |

| Water Solubility | Very soluble | Miscible | |

| UV Absorption Max | Not well-documented | ~207 nm (gas phase) | |

| Redox Potential | - | 1.06 - 1.96 V |

Photocatalytic and Photo-Activated Mechanisms

The degradation of organic pollutants using the peracetate/peracetic acid system can be initiated through several pathways, primarily involving activation by UV light or transition metals.

UV-Activated Peracetic Acid (UV/PAA)

The UV/PAA process is a potent AOP for water treatment. Upon absorption of UV radiation, peracetic acid undergoes homolytic cleavage of the peroxide bond to generate hydroxyl and acetyloxy radicals. These primary radicals can then initiate a cascade of reactions, leading to the formation of other reactive species.

Transition Metal-Activated Peracetic Acid

Transition metals, particularly Fe(II), are effective catalysts for the activation of peracetic acid. The reaction between Fe(II) and PAA is rapid and results in the formation of acetyloxy radicals and Fe(III). The regenerated Fe(II) from the reduction of Fe(III) can create a catalytic cycle. This process can also generate other highly reactive species, including ferryl ions (Fe(IV)).

Quantitative Data on Pollutant Degradation

The effectiveness of PAA-based AOPs has been demonstrated for a variety of organic pollutants. Table 2 summarizes some of the reported degradation efficiencies.

Table 2: Degradation of Organic Pollutants by PAA-based AOPs

| Pollutant | AOP System | Initial Conc. | PAA Conc. | Catalyst Conc. | pH | Degradation Efficiency (%) | Reference |

| Methylene Blue | PAA + Na₂CO₃ + Solar Radiation | 16 µmol/L | 1.3 mmol/L | 3.5 mmol/L (Na₂CO₃) | - | >99 | |

| Methylene Blue | Fe(II)/PAA | - | - | - | 3.0-8.2 | 48-98 | |

| Naproxen | Fe(II)/PAA | - | - | - | 3.0-8.2 | 48-98 | |

| Bisphenol-A | Fe(II)/PAA | - | - | - | 3.0-8.2 | 48-98 | |

| Sulfamethoxazole | CoFe₂O₄/PAA | - | 200 µM | 0.1 g/L | Neutral | 87.3 (in 30 min) | |

| Sulfamethoxazole | Fe²⁺-zeolite/PAA | - | - | - | Neutral | 100 (in 60 min) | |

| Chlorophenols | UV/PAA | - | - | - | - | 80-100 |

Experimental Protocols

General Protocol for Pollutant Degradation Studies

The following protocol provides a general framework for assessing the efficacy of a PAA-based AOP for the degradation of a target organic pollutant.

Methodological & Application

Application Notes and Protocols for Sodium Peracetate in Kraft Pulp Bleaching

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of sodium peracetate in the bleaching of kraft pulp. The information is intended to guide laboratory-scale experiments and process optimization for researchers in the pulp and paper industry and related fields.

Introduction

This compound, the sodium salt of peracetic acid (PAA), is a potent oxidizing agent that has garnered significant interest as a bleaching agent in totally chlorine-free (TCF) and elemental chlorine-free (ECF) bleaching sequences for kraft pulp.[1][2] Its efficacy in delignification and brightening, coupled with its favorable environmental profile, makes it a compelling alternative to traditional chlorine-based bleaching chemicals.[3] Peracetic acid acts as both an electrophile and a nucleophile, reacting with lignin through ring hydroxylation, oxidative demethylation, and cleavage of side chains, which renders the residual lignin more hydrophilic and easier to remove in subsequent stages.[4] The use of peracetic acid can lead to a significant reduction in the kappa number, an indicator of residual lignin content, and a corresponding increase in pulp brightness.[5][6]

Data Presentation

The following tables summarize the quantitative effects of peracetic acid (Paa) treatment on key pulp properties under various conditions, as reported in the literature.

Table 1: Effect of Peracetic Acid Dose on Pulp Brightness and Viscosity in a D(Ep)D/Paa Sequence

| Peracetic Acid Dose ( kg/odt pulp) | Initial Brightness (% ISO) | Final Brightness (% ISO) | Initial Viscosity (mPa·s) | Final Viscosity (mPa·s) |

| 1 | 88.2 | 89.8 | 18.5 | 13.1 |

| 3 | 88.2 | 90.5 | 18.5 | 12.5 |

| 5 | 88.2 | 90.8 | 18.5 | 11.8 |

Source: Adapted from Barros et al. (2010). Conditions: 120 min reaction time, 75°C, pH 5.0.[5]